Methyl 3-(1-benzothien-3-yl)benzoate
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Overview
Description
Methyl 3-(1-benzothien-3-yl)benzoate is an organic compound with the molecular formula C16H12O2S and a molecular weight of 268.33 g/mol It is characterized by the presence of a benzothiophene ring attached to a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzothien-3-yl)benzoate typically involves the esterification of 3-(1-benzothien-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzothien-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(1-benzothien-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzothien-3-yl)benzoate involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the benzothiophene ring, making it less complex.
3-(1-Benzothien-3-yl)benzoic acid: The acid form of the compound, which can be converted to the ester.
Benzothiophene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Methyl 3-(1-benzothien-3-yl)benzoate is unique due to the presence of both a benzothiophene ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
24251-07-8 |
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Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
methyl 3-(1-benzothiophen-3-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-6-4-5-11(9-12)14-10-19-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChI Key |
PUEQIAYMFXDVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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